molecular formula C7H10Cl2N2O B1378315 2-(2-Aminoethoxy)-3-chloropyridine hydrochloride CAS No. 1394040-72-2

2-(2-Aminoethoxy)-3-chloropyridine hydrochloride

Cat. No. B1378315
M. Wt: 209.07 g/mol
InChI Key: SNOARSJUIHKENO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Aminoethoxy)-3-chloropyridine hydrochloride, or 2-AECP, is a synthetically produced organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in water and has the chemical formula C7H10Cl2N2O2.HCl. 2-AECP is used as a reagent in the synthesis of pharmaceuticals and other organic compounds, and has been used in a variety of biochemical and physiological experiments.

Scientific Research Applications

Chemical Synthesis and Intermediates

  • 2-(2-Aminoethoxy)-3-chloropyridine hydrochloride is used in chemical synthesis, particularly in the formation of selenium-containing heterocycles. The compound serves as a key intermediate in the synthesis of 2-arylaminoselenazolo[5,4-b]pyridines, showcasing its utility in generating structurally complex molecules (Atanassov, Linden, & Heimgartner, 2003).

Catalysis and Chemical Reactions

  • The compound is pivotal in selective amination reactions, particularly when catalyzed by palladium-Xantphos complexes. It demonstrates high chemoselectivity and yield, making it an essential component in the synthesis of amino-pyridines (Ji, Li, & Bunnelle, 2003).
  • It also plays a role in silyl-mediated halogen/halogen displacement in pyridines, indicating its versatility in various chemical substitution reactions (Schlosser & Cottet, 2002).

Medicinal Chemistry and Drug Synthesis

  • In medicinal chemistry, 2-(2-Aminoethoxy)-3-chloropyridine hydrochloride contributes to the synthesis of compounds with significant antibacterial and antifungal activity, highlighting its importance in drug development and pharmaceutical research (Naganagowda & Petsom, 2011).

Material Science and Supramolecular Chemistry

  • The compound is instrumental in constructing supramolecular structures, particularly in creating molecular columns stabilized by aromatic π-π stackings. This property is essential for understanding molecular packing and base pairing in nucleic acids and other macromolecular structures (Cheng et al., 2011).

Safety And Hazards

The safety data sheet for 2-(2-Aminoethoxy)ethanol, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

While specific future directions for 2-(2-Aminoethoxy)-3-chloropyridine hydrochloride are not available, research into related compounds suggests potential applications in the treatment of heart failure and in the synthesis of borinic acid derivatives .

properties

IUPAC Name

2-(3-chloropyridin-2-yl)oxyethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O.ClH/c8-6-2-1-4-10-7(6)11-5-3-9;/h1-2,4H,3,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOARSJUIHKENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OCCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethoxy)-3-chloropyridine hydrochloride

CAS RN

1394040-72-2
Record name Ethanamine, 2-[(3-chloro-2-pyridinyl)oxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394040-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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